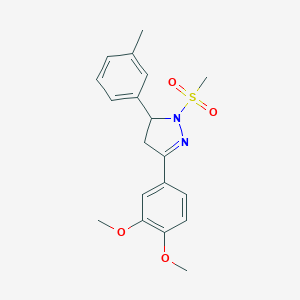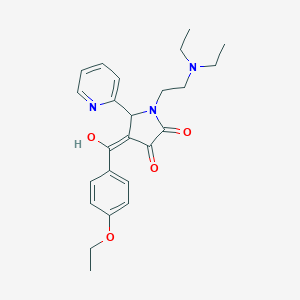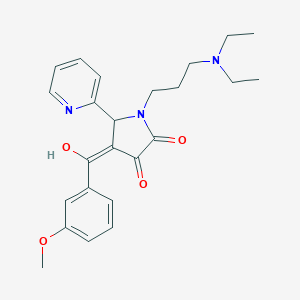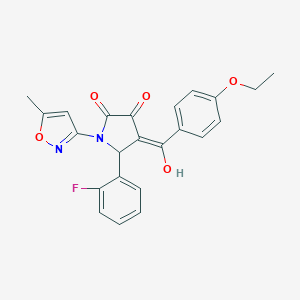
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. It has also been shown to bind to the cannabinoid type 1 (CB1) receptor, which is involved in the regulation of pain perception and appetite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in animal models. The compound has been shown to reduce inflammation and pain, as well as protect against neuronal damage in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole in lab experiments include its relatively simple synthesis method, its potential as a building block for the synthesis of new materials, and its potential as a candidate for the development of new drugs. However, the compound has limitations such as its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole. One direction is the development of new drugs based on the compound's anti-inflammatory and analgesic effects. Another direction is the exploration of the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound's potential as a building block for the synthesis of new materials with unique properties is an area of interest for materials science researchers.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(m-tolyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3,4-dimethoxyphenyl hydrazine with 1-(methylsulfonyl)-5-(m-tolyl)-1H-pyrazole-4-carbaldehyde in the presence of a catalyst. The reaction yields the desired compound as a yellow solid, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In neurochemistry, the compound has been studied for its potential as a neuroprotective agent, with promising results in animal models. In materials science, the compound has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-5-7-15(10-13)17-12-16(20-21(17)26(4,22)23)14-8-9-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIJZLJKYIOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357066.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B357067.png)

![(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357073.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357078.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B357080.png)
![1-{[(2-Methoxyphenyl)amino]thioxomethyl}-4-piperidylpiperidine-4-carboxamide](/img/structure/B357081.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357082.png)


![(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B357086.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357089.png)